molecular formula C11H14N4O3 B14907312 n-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide

n-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide

Cat. No.: B14907312
M. Wt: 250.25 g/mol
InChI Key: WUDSHQLTQVOACG-UHFFFAOYSA-N
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Description

N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide: is a compound that belongs to the class of nitropyridine derivatives. This compound is characterized by the presence of a nitropyridine moiety attached to an aminoethyl group, which is further connected to a cyclopropanecarboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide typically involves the reaction of 5-nitropyridin-2-amine with cyclopropanecarbonyl chloride in the presence of a base and a chlorinated solvent . The reaction conditions are generally mild and do not require the use of metal catalysts . The process can be summarized as follows:

    Starting Materials: 5-nitropyridin-2-amine and cyclopropanecarbonyl chloride.

    Solvent: Chlorinated solvent (e.g., dichloromethane).

    Base: A suitable base (e.g., triethylamine).

    Reaction Conditions: The reaction is carried out at room temperature with continuous stirring.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-(2-((5-aminopyridin-2-yl)amino)ethyl)cyclopropanecarboxamide.

Scientific Research Applications

N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins and altering their function .

Comparison with Similar Compounds

N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

N-[2-[(5-nitropyridin-2-yl)amino]ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H14N4O3/c16-11(8-1-2-8)13-6-5-12-10-4-3-9(7-14-10)15(17)18/h3-4,7-8H,1-2,5-6H2,(H,12,14)(H,13,16)

InChI Key

WUDSHQLTQVOACG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCNC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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